molecular formula C10H7F3N2 B2405851 3-(Trifluoromethyl)quinolin-4-amine CAS No. 1820650-23-4

3-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B2405851
CAS No.: 1820650-23-4
M. Wt: 212.175
InChI Key: FZRFXDGNVFQKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information for 3-(Trifluoromethyl)quinolin-4-amine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers

Several relevant papers were found during the search. These papers discuss the synthesis of quinoline and its analogues , the design and synthesis of 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents , and the synthesis of new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)quinolin-4-amine typically involves multiple steps of organic reactions. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, which results in the formation of the desired compound . This method uses Me3SiCF3 and Cu(OTf)2 as catalysts and provides a yield of around 49% .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, enhancing their biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)quinolin-4-amine is unique due to its specific trifluoromethyl substitution at the 3-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRFXDGNVFQKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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